molecular formula C34H70 B14413406 7-Methyl-tritriacontane CAS No. 80411-92-3

7-Methyl-tritriacontane

Cat. No.: B14413406
CAS No.: 80411-92-3
M. Wt: 478.9 g/mol
InChI Key: RCHPMILYLQAKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-tritriacontane is a long-chain aliphatic hydrocarbon with the molecular formula C34H70. It is a branched alkane, specifically a methylated derivative of tritriacontane. This compound is part of a larger class of hydrocarbons that are found in various natural sources, including plant waxes and microbial lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-tritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by the oligomerization of smaller alkanes followed by selective methylation. These processes are carried out in large-scale reactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-tritriacontane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methyl-tritriacontane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-tritriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific position of the methyl group, which can influence its physical properties such as melting point and solubility. This positional isomerism can result in different biological activities and industrial applications compared to its isomers .

Properties

CAS No.

80411-92-3

Molecular Formula

C34H70

Molecular Weight

478.9 g/mol

IUPAC Name

7-methyltritriacontane

InChI

InChI=1S/C34H70/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31-33-34(3)32-30-9-7-5-2/h34H,4-33H2,1-3H3

InChI Key

RCHPMILYLQAKSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.